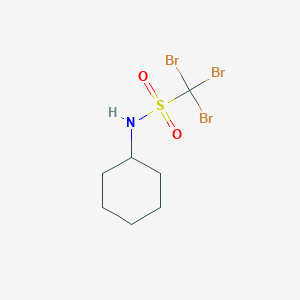
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is a chemical compound with the molecular formula C₇H₁₂Br₃NO₂S and a molecular weight of 413.95 g/mol It is characterized by the presence of three bromine atoms, a cyclohexyl group, and a methanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide typically involves the bromination of N-cyclohexylmethanesulfonamide. The reaction is carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of bromine atoms . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants. The reaction parameters are carefully monitored to ensure consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used to replace bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce less brominated sulfonamides.
科学的研究の応用
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1-Tribromo-N-cyclohexylmethanesulfonamide involves its interaction with molecular targets through its bromine atoms and sulfonamide group. The bromine atoms can participate in electrophilic reactions, while the sulfonamide group can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: This compound contains fluorine atoms instead of bromine and has different chemical properties and reactivity.
1,1,1-Tribromoheptane: Another brominated compound with a different carbon backbone and applications.
Uniqueness
1,1,1-Tribromo-N-cyclohexylmethanesulfonamide is unique due to its specific combination of bromine atoms, cyclohexyl group, and sulfonamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
399566-22-4 |
|---|---|
分子式 |
C7H12Br3NO2S |
分子量 |
413.96 g/mol |
IUPAC名 |
1,1,1-tribromo-N-cyclohexylmethanesulfonamide |
InChI |
InChI=1S/C7H12Br3NO2S/c8-7(9,10)14(12,13)11-6-4-2-1-3-5-6/h6,11H,1-5H2 |
InChIキー |
YSLSDZLLHDDSPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



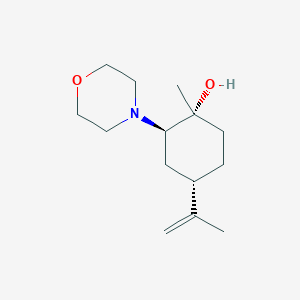


![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
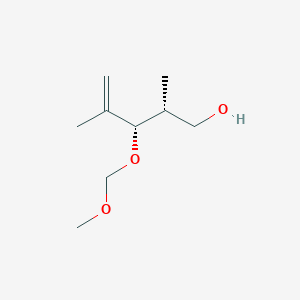
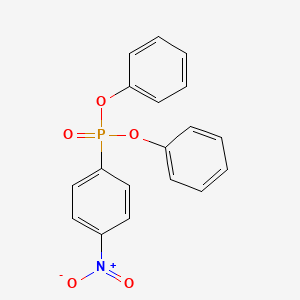
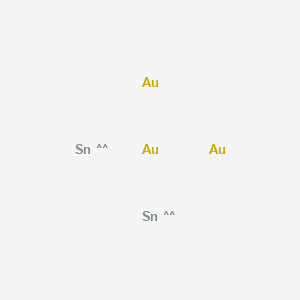
![[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide](/img/structure/B14241268.png)
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
